molecular formula C19H30O4S B14188000 Ethyl 2-(benzenesulfonyl)-2-methyldecanoate CAS No. 922172-16-5

Ethyl 2-(benzenesulfonyl)-2-methyldecanoate

Cat. No.: B14188000
CAS No.: 922172-16-5
M. Wt: 354.5 g/mol
InChI Key: QDMGVDPDJWMTFZ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzenesulfonyl)-2-methyldecanoate is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzenesulfonyl)-2-methyldecanoate typically involves the reaction of benzenesulfonyl chloride with 2-methyldecanoic acid in the presence of a base, such as triethylamine, to form the sulfonyl ester. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. The final product is typically obtained through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzenesulfonyl)-2-methyldecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various esters and amides.

Scientific Research Applications

Ethyl 2-(benzenesulfonyl)-2-methyldecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(benzenesulfonyl)-2-methyldecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The ester group can also undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-(benzenesulfonyl)-2-methyldecanoate can be compared with other sulfonyl-containing compounds, such as:

    Benzenesulfonamide: Known for its use as a diuretic and antibacterial agent.

    Methyl benzenesulfonate: Used as an alkylating agent in organic synthesis.

    Ethyl benzenesulfonate: Similar in structure but with different reactivity and applications.

The uniqueness of this compound lies in its specific ester and sulfonyl functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

922172-16-5

Molecular Formula

C19H30O4S

Molecular Weight

354.5 g/mol

IUPAC Name

ethyl 2-(benzenesulfonyl)-2-methyldecanoate

InChI

InChI=1S/C19H30O4S/c1-4-6-7-8-9-13-16-19(3,18(20)23-5-2)24(21,22)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3

InChI Key

QDMGVDPDJWMTFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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